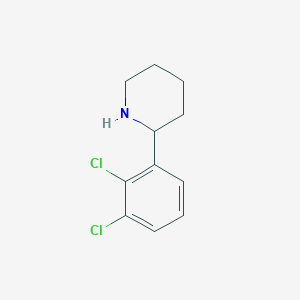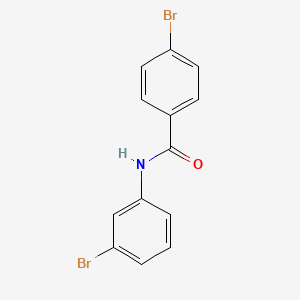
Acide 2-(5-méthyl-1H-pyrazol-1-yl)propanoïque
Vue d'ensemble
Description
2-(5-methyl-1H-pyrazol-1-yl)propanoic acid is a chemical compound with the molecular formula C7H10N2O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Applications De Recherche Scientifique
2-(5-methyl-1H-pyrazol-1-yl)propanoic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly as an androgen receptor antagonist for prostate cancer therapy.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties, such as polymers and catalysts.
Mécanisme D'action
Target of Action
The primary target of 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid is the Androgen Receptor (AR) . The AR is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone . AR signaling is often activated in prostate cancer cells, and blockage of this signaling by AR antagonists is an important strategy in prostate cancer therapy .
Mode of Action
2-(5-methyl-1H-pyrazol-1-yl)propanoic acid acts as an AR antagonist . It binds to the AR, preventing the receptor from being activated by the androgenic hormones . This blockage of AR signaling inhibits the growth of prostate cancer cells .
Biochemical Pathways
The compound affects the AR signaling pathway . When the AR is blocked, it can’t translocate to the nucleus and bind to androgen response elements on DNA, which prevents the transcription of genes that are crucial for prostate cancer cell growth .
Pharmacokinetics
Similar compounds have been found to be rapidly metabolized by human liver microsomes . This could potentially affect the bioavailability of the compound, and further studies are needed to fully understand its pharmacokinetic properties.
Result of Action
The result of the compound’s action is the inhibition of prostate cancer cell growth . By blocking the AR, the compound prevents the activation of genes that promote cell growth, leading to a decrease in the proliferation of prostate cancer cells .
Analyse Biochimique
Biochemical Properties
2-(5-methyl-1H-pyrazol-1-yl)propanoic acid plays a significant role in biochemical reactions, particularly in the context of proteomics research . It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with androgen receptors, acting as an antagonist . This interaction is crucial in the study of prostate cancer, where blocking androgen receptor signaling is a key therapeutic strategy . The nature of these interactions involves binding to the receptor sites, thereby inhibiting the receptor’s activity and preventing the downstream signaling that promotes cancer cell proliferation.
Cellular Effects
The effects of 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid on various cell types and cellular processes are profound. In prostate cancer cells, this compound has been observed to inhibit cell proliferation by blocking androgen receptor signaling . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. Specifically, it downregulates genes involved in cell cycle progression and upregulates genes associated with apoptosis, leading to reduced cancer cell viability.
Molecular Mechanism
At the molecular level, 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid exerts its effects through direct binding interactions with androgen receptors . This binding inhibits the receptor’s ability to interact with its natural ligands, thereby blocking the activation of downstream signaling pathways. Additionally, this compound may influence gene expression by modulating the activity of transcription factors associated with the androgen receptor signaling pathway.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of androgen receptor signaling and prolonged suppression of cancer cell proliferation.
Dosage Effects in Animal Models
The effects of 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits androgen receptor activity without significant toxicity . At higher doses, toxic effects such as liver damage and reduced body weight have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
2-(5-methyl-1H-pyrazol-1-yl)propanoic acid is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes enzymatic transformations . These metabolic processes can affect the compound’s activity and stability, influencing its overall efficacy in biochemical applications. The involvement of specific enzymes and cofactors in these pathways is crucial for understanding the compound’s metabolic fate and potential interactions with other biomolecules.
Transport and Distribution
Within cells and tissues, 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . This distribution is essential for the compound’s localization and accumulation in target tissues, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with androgen receptors and other biomolecules . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy in inhibiting androgen receptor signaling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid typically involves the reaction of 5-methyl-1H-pyrazole with a suitable propanoic acid derivative. One common method is the alkylation of 5-methyl-1H-pyrazole with a halogenated propanoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-methyl-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled conditions, such as specific temperatures, pH levels, and solvent environments .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols or amines. Substitution reactions can result in a variety of functionalized pyrazole derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid include other pyrazole derivatives, such as:
- 2-(3-(4-fluorophenyl)-5-methyl-1H-pyrazol-1-yl)propanoic acid
- 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid
- 2-(5-methyl-1H-pyrazol-1-yl)acetamide
Uniqueness
The uniqueness of 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. For example, the presence of the propanoic acid moiety allows for unique interactions with biological targets and enhances its solubility and stability compared to other pyrazole derivatives .
Propriétés
IUPAC Name |
2-(5-methylpyrazol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5-3-4-8-9(5)6(2)7(10)11/h3-4,6H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZGESBWHSGWLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


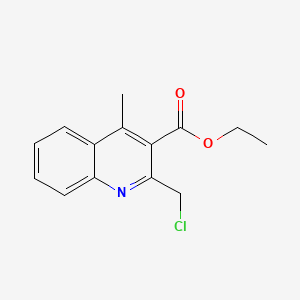
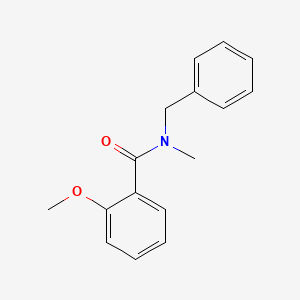
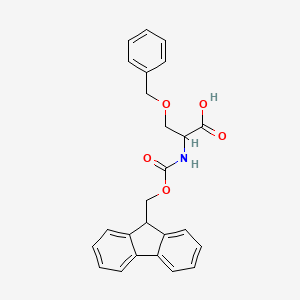


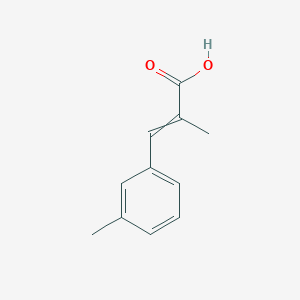
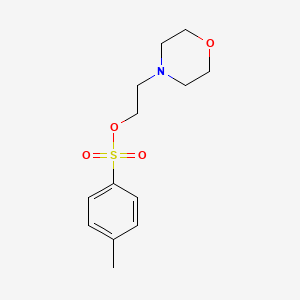
![(2S)-2-amino-N-[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]butanediamide](/img/structure/B1638516.png)

![1-[(2,5-difluorophenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1638518.png)
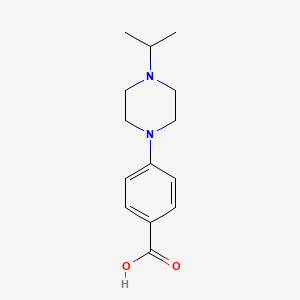
![4-(3,4-Dimethyl-6-oxopyrano[2,3-c]pyrazol-1(6H)-yl)benzenesulfonic acid](/img/structure/B1638523.png)
